Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
CAS No.: 40034-46-6
Cat. No.: VC21070989
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40034-46-6 |
---|---|
Molecular Formula | C19H18N2O3 |
Molecular Weight | 322.4 g/mol |
IUPAC Name | ethyl 1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylate |
Standard InChI | InChI=1S/C19H18N2O3/c1-3-21-12-16(19(23)24-4-2)18(22)15-6-5-14(11-17(15)21)13-7-9-20-10-8-13/h5-12H,3-4H2,1-2H3 |
Standard InChI Key | OHZAFYAURIOSNE-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)OCC |
Canonical SMILES | CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)OCC |
Introduction
Chemical Structure and Properties
Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate is characterized by its complex heterocyclic structure. The compound integrates both quinoline and pyridine rings, with the pyridine moiety attached at the 7-position of the quinoline skeleton, creating a distinctive molecular architecture with potential for multiple biological interactions.
Physical and Chemical Identifiers
The compound possesses well-defined chemical and physical properties that facilitate its identification and characterization in laboratory settings. Table 1 presents the key identifiers and properties of the compound.
Property | Value |
---|---|
CAS Number | 40034-46-6 |
Molecular Formula | C19H18N2O3 |
Molecular Weight | 322.4 g/mol |
InChI | InChI=1S/C19H18N2O3/c1-3-21-12-16(19(23)24-4-2)18(22)15-6-5-14(11-17(15)21)13-7-9-20-10-8-13/h5-12H,3-4H2,1-2H3 |
InChI Key | OHZAFYAURIOSNE-UHFFFAOYSA-N |
SMILES | O=C(OCC)C1=CN(C=2C=C(C=CC2C1=O)C=3C=CN=CC3)CC |
The compound features an ethyl ester group at the 3-position and an ethyl substituent at the 1-position of the quinoline core. The presence of these functional groups contributes to its moderate solubility in organic solvents and influences its chemical reactivity .
Structural Characteristics
The structural framework of Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate contains several key functional groups:
-
A quinoline core with a carbonyl group at the 4-position
-
An ethyl substituent at the nitrogen in position 1
-
An ethyl ester group at position 3
-
A pyridine ring attached at position 7
This arrangement creates a molecule with multiple potential binding sites for biological targets, accounting for its pharmaceutical interest.
Synthesis and Reaction Mechanisms
The preparation of Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate typically involves multi-step synthetic procedures that require precise control of reaction conditions.
Related Synthetic Approaches
Research literature, particularly the work by Carabateas, Brundage, and Gelotte published in the Journal of Heterocyclic Chemistry (1984), provides insights into the synthesis of structurally related compounds that may inform approaches to synthesizing Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate .
Applications and Biological Activity
Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate has attracted interest primarily for its potential pharmaceutical applications.
Antimicrobial Properties
Research indicates that compounds within this structural class exhibit antimicrobial properties, positioning them as candidates for further development as antibacterial agents. The quinoline core, particularly when substituted with appropriate functional groups, has been associated with activity against various microbial pathogens.
Synthetic Intermediate Applications
One of the most notable applications of Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate is as an intermediate in the synthesis of Rosoxacin, an antibacterial agent. This underscores the compound's importance in medicinal chemistry as a building block for developing therapeutic agents .
Structure-Activity Relationships
The biological activity of Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate is influenced by its structural features. The presence of the ethyl group at position 1 and the pyridyl substituent at position 7 are particularly significant in determining its pharmacological profile. These structural elements can be modified to optimize activity against specific targets .
Analytical Methods
The analysis and characterization of Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate require sophisticated analytical techniques to ensure purity and identity verification.
High-Performance Liquid Chromatography
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to assess the purity and stability of this compound. A reverse-phase HPLC method has been developed for the separation and quantification of the compound and its related substances.
For a structurally related compound, Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate, HPLC analysis has been performed using a mobile phase containing acetonitrile, water, and phosphoric acid, which may serve as a reference for analyzing Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate .
Spectroscopic Methods
Several spectroscopic techniques can be employed for structural characterization:
Comparison with Related Compounds
Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate is structurally related to Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate, with the primary difference being the presence of an ethyl substituent at position 1.
Physicochemical Property Differences
The presence of the additional ethyl group in Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate likely confers:
-
Increased lipophilicity compared to the non-ethylated analog
-
Modified hydrogen-bonding capacity at the N-1 position
-
Potential differences in metabolic stability
-
Altered binding affinity for biological targets
These differences can have significant implications for the compound's pharmacological profile and application potential .
Pharmacokinetic Considerations
The pharmacokinetic profile of Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate has been evaluated using various analytical methods.
Solubility and Stability
The compound exhibits moderate solubility in organic solvents, which affects its formulation potential and bioavailability. The ester group at position 3 is susceptible to hydrolysis under physiological conditions, which may impact its in vivo stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume